HIF-1α-p300 PPI inhibitor-3
描述
HIF-1α-p300 PPI Inhibitor-3 is a small-molecule proteomimetic inhibitor designed to disrupt the interaction between the hypoxia-inducible factor 1α (HIF-1α) and the transcriptional coactivator p300. This interaction is critical for hypoxia-responsive gene activation, which drives tumor angiogenesis, metabolic adaptation, and cancer progression. The inhibitor mimics the α-helical structure of the HIF-1α C-terminal transactivation domain (C-TAD), specifically replicating three key residues from the native 42-residue sequence . Early studies demonstrated its selective binding profile and biophysical characterization, establishing it as the first validated small-molecule inhibitor of this protein-protein interaction (PPI) .
属性
分子式 |
C32H39N3O7 |
|---|---|
分子量 |
577.68 |
IUPAC 名称 |
4-[4-(4-Amino-3-tert-butoxy-benzoylamino)-3-tert-butoxy-benzoylamino]-3-isopropoxy-benzoic acid |
InChI |
InChI=1S/C32H39N3O7/c1-18(2)40-26-17-21(30(38)39)11-14-23(26)34-29(37)20-10-13-24(27(16-20)42-32(6,7)8)35-28(36)19-9-12-22(33)25(15-19)41-31(3,4)5/h9-18H,33H2,1-8H3,(H,34,37)(H,35,36)(H,38,39) |
InChI 键 |
WNOWHWZFCTYSBC-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(NC(C2=CC=C(NC(C3=CC=C(N)C(OC(C)(C)C)=C3)=O)C(OC(C)(C)C)=C2)=O)C(OC(C)C)=C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
HIF 1α p300 PPI inhibitor 3; HIF1αp300 PPI inhibitor-3; HIF-1α-p300 PPI inhibitor-3 |
产品来源 |
United States |
相似化合物的比较
Structural and Mechanistic Features
HIF-1α-p300 PPI Inhibitor-3
- Scaffold : Aromatic oligoamide helix mimetic with alkylated amide nitrogen.
- Key Residues : Mimics hydrophobic residues at positions i, i+4, and i+7 of HIF-1α’s helix 3 .
- Potency : IC₅₀ > 1 mM (fluorescence anisotropy assay), weaker than native HIF-1α but exhibits >100-fold selectivity over other α-helix-mediated PPIs (e.g., eIF4E/eIF4G) .
- Mechanism : Orthosteric competition with HIF-1α for p300 binding.
Osmium(II) Polypyridyl Complex (Compound 1)
- Scaffold : Osmium(II)-based metal complex.
- Potency : IC₅₀ = 1.22 μM (HRE-luciferase assay), outperforming chemotin (IC₅₀ = 9.83 μM) .
- Mechanism : Binds the HIF-1α-p300 interface through shape complementarity; indirectly suppresses upstream kinases (SRC, AKT, STAT3) .
- Advantage: Higher cytotoxicity in hypoxic vs. normoxic cells, suggesting tumor-selective action .
Chetomin and Electrophilic Inhibitors
- Scaffold : Epipolythiodiketopiperazine (ETP) natural product.
- Potency : IC₅₀ = ~1 μM (ELISA competition assay) .
- Mechanism : Ejects structural Zn(II) from p300’s CH1 domain, destabilizing the HIF-1α binding interface .
- Limitation : Poor selectivity due to cysteine modification and off-target effects (e.g., thioredoxin reductase inhibition) .
Phage-Display-Derived Peptides
- Scaffold : Cyclic peptides identified via phage display.
- Potency : IC₅₀ = 9.2 μM (fluorescence anisotropy assay) .
- Mechanism : Competitive inhibition by mimicking p300-binding motifs.
- Limitation : Poor cell permeability and proteolytic instability .
Comparative Data Table
| Compound | Scaffold Type | IC₅₀ (HIF-1α-p300) | Selectivity (vs. Other PPIs) | Mechanism of Action | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| HIF-1α-p300 Inhibitor-3 | Aromatic oligoamide | >1 mM | >100-fold (eIF4E/eIF4G) | Orthosteric competition | High selectivity, well-characterized | Low potency |
| Os(II) Complex 1 | Metal-polypyridyl | 1.22 μM | Not reported | Interface binding + kinase inhibition | High potency, hypoxia-selective cytotoxicity | Potential off-target kinase effects |
| Chetomin | ETP natural product | ~1 μM | Low | Zn(II) ejection from p300 | Strong inhibition | Poor selectivity, toxicity concerns |
| Phage-derived peptide | Cyclic peptide | 9.2 μM | Moderate | Competitive binding | High affinity | Poor pharmacokinetics |
Key Research Findings
Selectivity vs. Potency Trade-offs :
- HIF-1α-p300 Inhibitor-3 prioritizes selectivity over potency, making it suitable for mechanistic studies but less ideal for therapeutic use .
- In contrast, Os(II) Complex 1 achieves sub-micromolar potency but lacks detailed selectivity data, raising concerns about off-target effects .
Mechanistic Diversity :
- Metal complexes (e.g., Os(II) Complex 1) exploit shape complementarity and upstream kinase modulation, offering multi-modal inhibition .
- Zn(II)-ejecting agents (e.g., chetomin) disrupt p300 structure but suffer from inherent unselectivity .
Structural Insights: Oligoamide scaffolds require precise side-chain positioning; minor alterations (e.g., N-alkylation) abolish activity . Peptide-based inhibitors depend on conserved hydrophobic residues but face bioavailability challenges .
常见问题
Q. What is the structural and functional rationale for targeting the HIF-1α-p300 protein-protein interaction (PPI) with inhibitor-3?
The HIF-1α-p300 interaction is critical for hypoxia-responsive gene activation. Inhibitor-3 mimics the helical domain of HIF-1α, competitively binding to p300 and disrupting the formation of the transcriptional complex . Structural studies highlight that HIF-1α’s C-terminal transactivation domain (CTAD) recruits p300 via conserved residues (e.g., Asn803), which are hydroxylated by FIH-1 under normoxia to prevent binding. Inhibitor-3 bypasses this regulation by directly targeting p300’s binding pocket, blocking hypoxia-inducible pathways .
Methodological Insight : Validate the inhibitor’s binding mechanism using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity. Compare with wild-type HIF-1α peptides in competitive assays .
Q. What experimental models are suitable for assessing HIF-1α-p300 inhibitor efficacy in vitro and in vivo?
In vitro: Use hypoxia chambers or CoCl₂-treated cell lines (e.g., HepG2, HeLa) to simulate hypoxia. Measure downstream targets (VEGF, EPO) via qPCR or ELISA. Co-immunoprecipitation (Co-IP) confirms disrupted HIF-1α-p300 binding . In vivo: Employ xenograft tumor models or liver fibrosis models (e.g., CCl₄-induced fibrosis in mice). Monitor HIF-1α activity via luciferase reporters or immunohistochemistry .
Data Validation : Include negative controls (e.g., scrambled peptides) and compare with known HIF inhibitors (e.g., chetomin) to benchmark potency .
Q. What are the key structural features of peptide-based PPI inhibitors like HIF-1α-p300 inhibitor-3?
Peptide inhibitors often mimic α-helical motifs of HIF-1α’s CTAD. Critical features include:
- Hydrophobic residues (e.g., Leu, Val) for p300 pocket binding.
- Stabilizing modifications (e.g., sulfonyl-γ-A peptide backbones) to enhance proteolytic resistance .
- Hotspot residues identified via alanine scanning or computational docking .
Table 1 : Structural Comparison of Inhibitor-3 vs. Native HIF-1α Peptide
| Feature | Inhibitor-3 | Native HIF-1α |
|---|---|---|
| Backbone | Sulfonyl-γ-A | Natural α-helix |
| Key Binding Residues | Leu, Asp, Asn mimics | Leu818, Asn803 |
| Proteolytic Stability | High | Low |
Q. How can researchers validate target engagement and selectivity of HIF-1α-p300 inhibitor-3?
- Cellular Thermal Shift Assay (CETSA) : Confirm p300 stabilization upon inhibitor treatment .
- RNA-Seq : Profile hypoxia-inducible genes (e.g., CA9, PGK1) to verify selective pathway inhibition .
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to rule out non-specific interactions .
Advanced Research Questions
Q. How can researchers address contradictory data on inhibitor-3’s efficacy across different cell types?
Contradictions may arise from cell-specific HIF-1α isoforms or variable p300 expression.
- Step 1 : Quantify p300 and HIF-1α protein levels (Western blot) across models.
- Step 2 : Use siRNA knockdown to isolate p300-dependent effects.
- Step 3 : Apply single-cell RNA-seq to identify subpopulations with divergent responses .
Q. What computational strategies improve the design of next-generation HIF-1α-p300 inhibitors?
- Deep Generative Models : Train on PPI inhibitor databases (e.g., iPPI-DB) to generate novel scaffolds with optimized drug-likeness .
- Molecular Dynamics (MD) : Simulate inhibitor-p300 binding under hypoxia to refine conformational stability .
- Hotspot Prediction : Use tools like Robetta or HADDOCK to identify interfacial residues for mutagenesis .
Q. How should researchers resolve conflicts between in vitro potency and in vivo toxicity of inhibitor-3?
Q. What alternative strategies exist to inhibit HIF-1α-p300 besides helical mimetics?
Q. What are the challenges in modeling HIF-1α-p300 inhibition in complex disease systems like cancer metastasis?
Q. How can inhibitor-3 be combined with existing therapies to overcome resistance?
- Synergy Testing : Pair with VEGF inhibitors (e.g., bevacizumab) or PD-1 blockers in co-culture assays .
- Resistance Mechanisms : Perform whole-exome sequencing on relapse models to identify mutations in p300 or HIF-1α .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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